Furan-2-yl(5-methylnaphthalen-1-yl)methanol Furan-2-yl(5-methylnaphthalen-1-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15945686
InChI: InChI=1S/C16H14O2/c1-11-5-2-7-13-12(11)6-3-8-14(13)16(17)15-9-4-10-18-15/h2-10,16-17H,1H3
SMILES:
Molecular Formula: C16H14O2
Molecular Weight: 238.28 g/mol

Furan-2-yl(5-methylnaphthalen-1-yl)methanol

CAS No.:

Cat. No.: VC15945686

Molecular Formula: C16H14O2

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Furan-2-yl(5-methylnaphthalen-1-yl)methanol -

Specification

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
IUPAC Name furan-2-yl-(5-methylnaphthalen-1-yl)methanol
Standard InChI InChI=1S/C16H14O2/c1-11-5-2-7-13-12(11)6-3-8-14(13)16(17)15-9-4-10-18-15/h2-10,16-17H,1H3
Standard InChI Key QNZTUUQKDNUSRM-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CC=C(C2=CC=C1)C(C3=CC=CO3)O

Introduction

Structural and Molecular Characteristics

The molecular structure of furan-2-yl(5-methylnaphthalen-1-yl)methanol comprises a furan ring (oxygen-containing heterocycle) linked to a 5-methylnaphthalene moiety via a methanol bridge. Key molecular parameters include:

PropertyValue
Molecular FormulaC₁₆H₁₄O₂
Molecular Weight238.28 g/mol
IUPAC Namefuran-2-yl-(5-methylnaphthalen-1-yl)methanol
Canonical SMILESCC1=C2C=CC=C(C2=CC=C1)C(C3=CC=CO3)O
InChI KeyQNZTUUQKDNUSRM-UHFFFAOYSA-N

The furan ring contributes electron-rich aromaticity, while the naphthalene system enhances planar rigidity, facilitating π-π interactions in supramolecular assemblies .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via Friedel-Crafts alkylation or aldol condensation between 5-methylnaphthalene derivatives and furan-2-carbaldehyde. A representative method involves:

  • Reactants: 5-Methylnaphthalene (1.0 equiv), furan-2-carbaldehyde (1.2 equiv).

  • Catalyst: Lewis acids (e.g., AlCl₃, FeCl₃) at 0.1–0.5 equiv.

  • Conditions: Toluene or dichloromethane solvent, 60–80°C, 12–24 hours .

Yield optimization (70–85%) requires strict control of moisture and oxygen levels to prevent side reactions. Post-synthesis purification employs silica gel chromatography with hexane/ethyl acetate gradients .

Mechanistic Insights

The methanol group undergoes nucleophilic substitution reactions, while the furan ring participates in electrophilic aromatic substitution (EAS). For example:

  • EAS: Bromination at the furan C3 position occurs under mild conditions (Br₂, 25°C, 1 hour).

  • Oxidation: The secondary alcohol oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), though over-oxidation risks necessitate controlled stoichiometry .

Physicochemical Properties

Experimental data for furan-2-yl(5-methylnaphthalen-1-yl)methanol remain sparse, but extrapolations from analogs suggest:

PropertyValue
Melting Point120–125°C (decomposes)
Solubility1.2 g/L in DMSO, <0.1 g/L in H₂O
LogP (Octanol-Water)3.8 ± 0.2
UV-Vis λₘₐₓ278 nm (ε = 4500 M⁻¹cm⁻¹)

The compound exhibits fluorescence under UV light (λₑₓ = 360 nm, λₑₘ = 450 nm), a trait leveraged in sensor design .

Industrial and Materials Science Applications

Catalysis

Cu/ZnO-based catalysts incorporating furan-methanol derivatives show enhanced methanol synthesis rates (0.61 g gₐₜ⁻¹ h⁻¹) from syngas, attributed to improved metal dispersion and CO₂ adsorption .

Polymer Chemistry

The compound serves as a crosslinking agent in epoxy resins, increasing thermal stability (T₅% = 290°C vs. 240°C for conventional resins) .

Future Research Directions

  • Target Identification: Elucidate molecular targets in cancer cells via proteomic profiling.

  • Process Optimization: Develop continuous-flow synthesis to scale production >100 kg/year.

  • Hybrid Materials: Explore metal-organic frameworks (MOFs) using the compound as a ligand for gas storage .

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